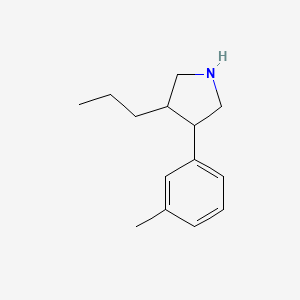
3-(3-Methylphenyl)-4-propylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methylphenyl)-4-propylpyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by a pyrrolidine ring substituted with a 3-methylphenyl group and a propyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-4-propylpyrrolidine typically involves the reaction of 3-methylbenzaldehyde with propylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired pyrrolidine derivative. Common catalysts used in this reaction include palladium on carbon (Pd/C) and hydrogen gas under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
3-(3-Methylphenyl)-4-propylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst to yield reduced derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: HNO3 for nitration, Br2 for bromination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
3-(3-Methylphenyl)-4-propylpyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3-Methylphenyl)-4-propylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
3-Methylphenylalanine: An amino acid derivative with similar structural features.
3-Methylmethcathinone: A synthetic cathinone with a related chemical structure.
Pyrrolidine derivatives: Various pyrrolidine-based compounds with different substituents.
Uniqueness
3-(3-Methylphenyl)-4-propylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 3-methylphenyl group and a propyl group on the pyrrolidine ring differentiates it from other similar compounds, making it a valuable subject of study in various research fields.
特性
分子式 |
C14H21N |
|---|---|
分子量 |
203.32 g/mol |
IUPAC名 |
3-(3-methylphenyl)-4-propylpyrrolidine |
InChI |
InChI=1S/C14H21N/c1-3-5-13-9-15-10-14(13)12-7-4-6-11(2)8-12/h4,6-8,13-15H,3,5,9-10H2,1-2H3 |
InChIキー |
QUPTWAOELAAAAE-UHFFFAOYSA-N |
正規SMILES |
CCCC1CNCC1C2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


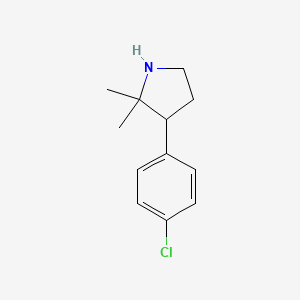
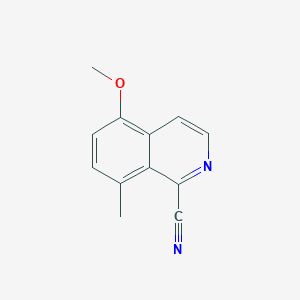
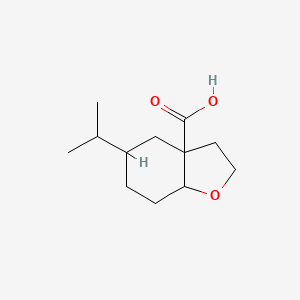
![N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B13202322.png)
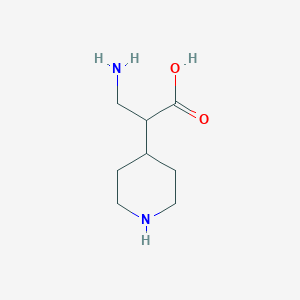
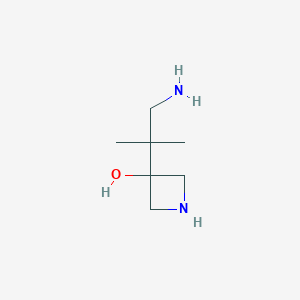

![[1-(Chloromethyl)cyclopropyl]cyclopentane](/img/structure/B13202345.png)


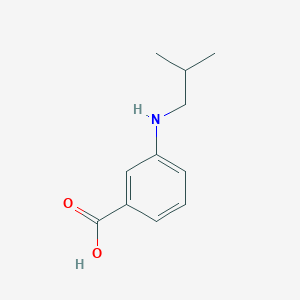
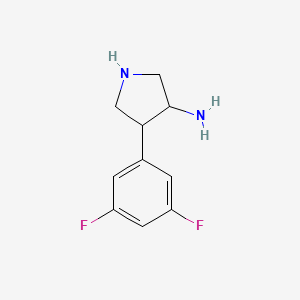
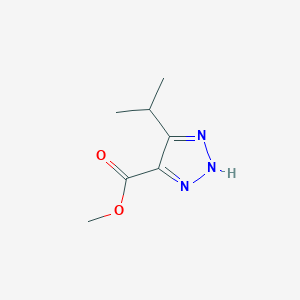
![5-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13202379.png)
